molecular formula C7H8N2O2 B15281708 3-(1H-Imidazol-4-yl)-2-methylacrylic acid

3-(1H-Imidazol-4-yl)-2-methylacrylic acid

Cat. No.: B15281708
M. Wt: 152.15 g/mol
InChI Key: LNBPXCLZHOKDEU-GORDUTHDSA-N
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Description

3-(1H-Imidazol-4-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant structure in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid typically involves the cyclization of amido-nitriles. One such method includes the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild enough to include various functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve oxidative condensation of ketones and amidines. For example, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)-2-methylacrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazolones, amines, and substituted imidazoles, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

3-(1H-Imidazol-4-yl)-2-methylacrylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)-2-methylacrylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 3-(1H-Imidazol-4-yl)-2-methylacrylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound in the development of new drugs and industrial applications .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)2-6-3-8-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-2+

InChI Key

LNBPXCLZHOKDEU-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\C1=CN=CN1)/C(=O)O

Canonical SMILES

CC(=CC1=CN=CN1)C(=O)O

Origin of Product

United States

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